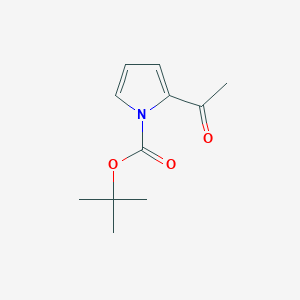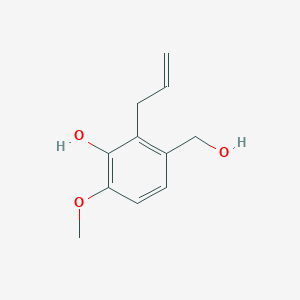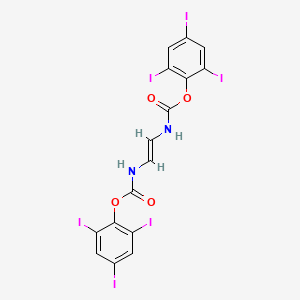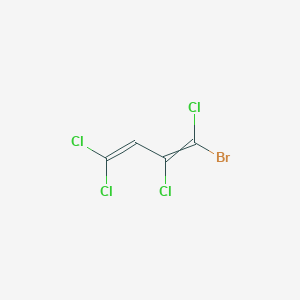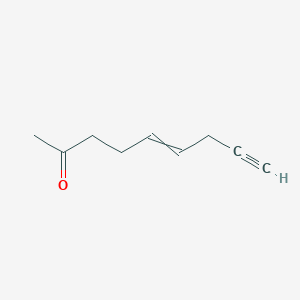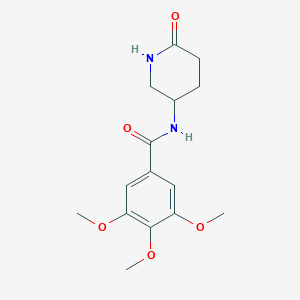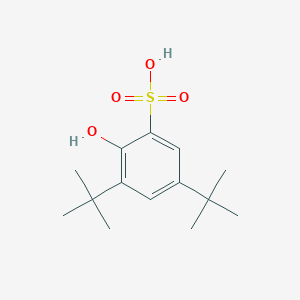
3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid is an organic compound with a unique structure characterized by the presence of two tert-butyl groups, a hydroxyl group, and a sulfonic acid group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid typically involves the sulfonation of 3,5-Di-tert-butyl-2-hydroxybenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as the sulfonating agent. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3,5-Di-tert-butyl-2-hydroxybenzene-1,4-quinone.
Reduction: Formation of 3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonate.
Substitution: Formation of halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: Utilized in the production of polymers and as an additive in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the sulfonic acid group can engage in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a sulfonic acid group.
3,5-Di-tert-butylcatechol: Contains two hydroxyl groups on the benzene ring.
3,5-Di-tert-butylbenzoic acid: Features a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
3,5-Di-tert-butyl-2-hydroxybenzene-1-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications where sulfonic acid functionality is required.
Propiedades
Número CAS |
69103-71-5 |
|---|---|
Fórmula molecular |
C14H22O4S |
Peso molecular |
286.39 g/mol |
Nombre IUPAC |
3,5-ditert-butyl-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C14H22O4S/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(8-9)19(16,17)18/h7-8,15H,1-6H3,(H,16,17,18) |
Clave InChI |
JVNBKHFTZFCOCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)S(=O)(=O)O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


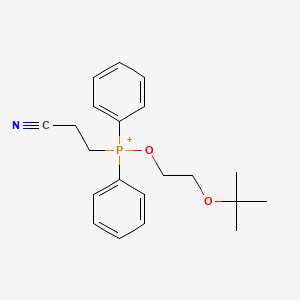
![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)
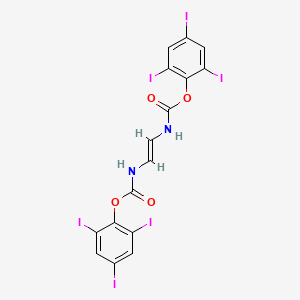



![2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide](/img/structure/B14457154.png)
